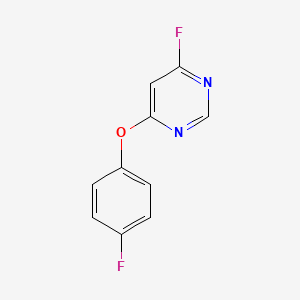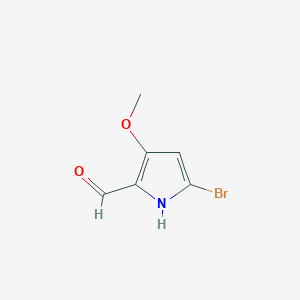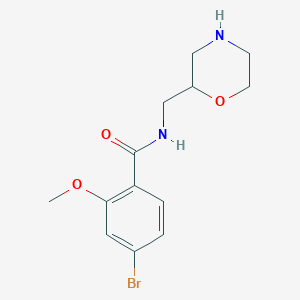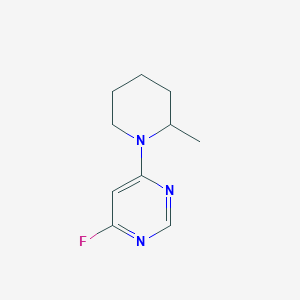
4-Fluoro-6-(4-fluorophenoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-6-(4-fluorophenoxy)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrimidine ring with a fluorine atom and a 4-fluorophenoxy group attached to it.
作用機序
The mechanism of action of 4-Fluoro-6-(4-fluorophenoxy)pyrimidine is not fully understood. However, studies have suggested that the compound may act as an inhibitor of certain enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides.
Biochemical and Physiological Effects:
Studies have shown that 4-Fluoro-6-(4-fluorophenoxy)pyrimidine has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial cells. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 4-Fluoro-6-(4-fluorophenoxy)pyrimidine is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. The compound also has potential applications in various scientific fields, as discussed earlier. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-Fluoro-6-(4-fluorophenoxy)pyrimidine. One potential direction is the development of more potent and selective inhibitors of specific enzymes and proteins. Another direction is the study of the compound's potential as a treatment for various diseases, including cancer, inflammation, and bacterial infections. Further research is also needed to understand the compound's mechanism of action and potential side effects.
Conclusion:
In conclusion, 4-Fluoro-6-(4-fluorophenoxy)pyrimidine is a heterocyclic compound that has potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been studied as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. The compound's mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While the compound has potential advantages for laboratory experiments, its potential toxicity may limit its use in certain experiments. Further research is needed to fully understand the compound's potential and limitations.
合成法
The synthesis of 4-Fluoro-6-(4-fluorophenoxy)pyrimidine involves the reaction between 4-fluorophenol and ethyl 4,6-dichloro-2-fluoropyrimidine-5-carboxylate in the presence of a base such as potassium carbonate. The reaction leads to the formation of 4-Fluoro-6-(4-fluorophenoxy)pyrimidine as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
4-Fluoro-6-(4-fluorophenoxy)pyrimidine has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. The compound has also been used as a molecular probe to study the binding interactions between proteins and ligands.
特性
IUPAC Name |
4-fluoro-6-(4-fluorophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIBFDAYWGSVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)
![2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid](/img/structure/B6646555.png)

![2-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6646564.png)
![[1-[[(5-pyridin-3-yl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentyl]methanol](/img/structure/B6646572.png)

![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide](/img/structure/B6646591.png)

![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)
![2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B6646618.png)

